Home > Products > Screening Compounds P100194 > (131I)iodanylmethane
(131I)iodanylmethane -

(131I)iodanylmethane

Catalog Number: EVT-1578649
CAS Number:
Molecular Formula: CH3I
Molecular Weight: 145.941 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iodinated I-131 Serum Albumin is a synthetic radiopharmaceutical in which human serum albumin (HSA) is radiolabelled with iodine 131. Upon intravenous injection, iodine-131 human serum albumin is slowly deiodinated in vivo, releasing radioactive iodide that is taken up by thyroid gland. Iodine-131 primarily emits beta particles and has a half-life of 8 days. (NCI04)
Overview

(131I)iodanylmethane is a radiolabeled compound that incorporates iodine-131, a radioactive isotope of iodine. This compound is significant in the field of nuclear medicine, particularly for its applications in diagnostic imaging and targeted radiotherapy. Iodine-131 emits beta particles and gamma rays, making it useful for both therapeutic and diagnostic purposes.

Source

Iodine-131 is primarily produced through the fission of uranium-235 in nuclear reactors or via neutron capture reactions on tellurium-130. The production process often involves irradiating targets that subsequently yield iodine-131 through various decay pathways. This isotope is commercially available and is used extensively in clinical settings for treating thyroid diseases.

Classification

(131I)iodanylmethane falls under the category of radioiodinated compounds, which are classified based on their radioactivity and chemical structure. These compounds are integral to the development of radiopharmaceuticals utilized in both diagnostics and therapy.

Synthesis Analysis

Methods

The synthesis of (131I)iodanylmethane typically employs several established methods:

  1. Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on an aromatic ring with iodine-131 in the presence of an oxidizing agent such as iodate ions. The reaction conditions must be carefully controlled to achieve high radiochemical purity.
  2. Radioiododestannylation: This technique has been used to label precursors with iodine-131, particularly in the development of fibroblast activation protein inhibitors for cancer therapy. The process involves removing a stannyl group from a precursor compound, allowing iodine-131 to attach effectively .

Technical Details

The synthesis requires precise conditions including temperature control, pH adjustments, and the use of solvents that do not interfere with the radioiodination process. For example, glacial acetic acid mixed with sulfuric acid has been utilized as a cyclization agent to enhance yields .

Molecular Structure Analysis

Structure

The molecular structure of (131I)iodanylmethane consists of a methane backbone with an iodine atom substituted at one of the carbon positions. The presence of iodine significantly alters the compound's physical and chemical properties due to its high atomic weight and radioactivity.

Chemical Reactions Analysis

Reactions

(131I)iodanylmethane participates in various chemical reactions typical of organic iodides:

  1. Nucleophilic Substitution Reactions: The iodine atom can be displaced by nucleophiles under appropriate conditions.
  2. Elimination Reactions: Under certain conditions, (131I)iodanylmethane can undergo elimination reactions leading to the formation of alkenes.

Technical Details

The stability of (131I)iodanylmethane under physiological conditions is crucial for its application in medical therapies. The compound must maintain its integrity long enough to target specific tissues before undergoing decay.

Mechanism of Action

Process

In therapeutic applications, (131I)iodanylmethane acts by delivering localized radiation to target tissues, particularly in thyroid-related diseases such as hyperthyroidism and thyroid cancer. Upon administration, the compound accumulates in thyroid tissue where it emits beta particles that destroy malignant cells while sparing surrounding healthy tissue.

Data

  • Half-life: Approximately 8 days, allowing sufficient time for therapeutic action while minimizing prolonged radiation exposure.
  • Radiation Type: Beta particles with a maximum energy of 0.61 MeV contribute to tissue damage necessary for therapeutic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid when dissolved.
  • Solubility: Soluble in water due to its ionic nature when dissociated.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but requires careful handling due to radioactivity.
  • Reactivity: Reacts with nucleophiles and can participate in electrophilic substitution reactions.

Relevant Data or Analyses

The radiochemical purity and yield during synthesis are critical metrics for evaluating the effectiveness of (131I)iodanylmethane production methods. High purity levels (>99%) are often achieved using optimized synthetic routes .

Applications

(131I)iodanylmethane has several significant applications:

  1. Diagnostic Imaging: Utilized in single photon emission computed tomography (SPECT) imaging to visualize thyroid function.
  2. Therapeutic Use: Employed in treating various thyroid disorders, including differentiated thyroid cancer and hyperthyroidism, by selectively irradiating thyroid tissues.
  3. Research Applications: Used in studies involving targeted therapies for cancer, leveraging its radioactive properties for theranostics .
Introduction to (131I)Iodanylmethane

Chemical Identity and Isotopic Characteristics of Iodine-131

Iodine-131 (131I) is a radioisotope of iodine with 53 protons and 78 neutrons. It undergoes β decay with a half-life of 8.0249 days, transforming into stable xenon-131 (Xe-131) through a two-step process:

  • Beta decay (max energy: 606 keV, 89% abundance) emitting an electron and antineutrino
  • Subsequent gamma emission (364 keV, 81% abundance) [3].

The beta particles possess a tissue penetration range of 0.6–2 mm, making them highly effective for localized cellular irradiation. Gamma emissions enable external detection via gamma cameras, facilitating diagnostic imaging alongside therapeutic applications [3]. Unlike stable iodine-127, 131I is a significant fission product of uranium-235 (yield: 2.878%) and plutonium, explaining its environmental presence in nuclear incidents like Chernobyl and Fukushima [3] [7].

Table 1: Key Nuclear Properties of Iodine Isotopes

IsotopeHalf-lifePrimary Decay ModeKey EmissionsProduction Method
I-127StableN/ANoneNatural abundance
I-1318.0249 dββ (606 keV), γ (364 keV)Neutron irradiation of Te-130
I-1291.57×107 yβLow-energy βSpallation in uranium ores

Historical Development and Discovery of Iodine-131 in Radiochemistry

The discovery of iodine-131 traces to 1938 when Glenn Seaborg and John Livingood at the University of California, Berkeley, produced it by neutron irradiation of tellurium. This followed foundational work by Saul Hertz, who first conceptualized medical applications of radioiodine. In November 1936, Hertz queried MIT President Karl Compton about creating artificial radioiodine after a lecture on physics applications in medicine. Compton confirmed feasibility in December 1936, prompting Hertz’s hypothesis: "iodine made radioactive will be a useful method of therapy in cases of over-activity of the thyroid gland" [1].

Hertz and MIT physicist Arthur Roberts conducted pioneering rabbit experiments using iodine-128 in 1937–1942. However, its 25-minute half-life impeded clinical use. The Berkeley cyclotron later enabled large-scale production of 131I (half-life: 8 days), with clinical deployment accelerated by the Manhattan Project. The first human therapeutic use occurred in 1942 when Samuel Seidlin treated thyroid cancer metastases. Public awareness surged in 1949 when Life Magazine featured a patient "cured" by 131I, cementing its therapeutic paradigm [1] [6].

Key milestones:

  • 1936: Hertz-Compton correspondence establishes radioiodine therapy concept
  • 1938: Seaborg and Livingood isolate 131I
  • 1942: First thyroid cancer treatment by Seidlin
  • 1951: 131I sodium iodide becomes first FDA-approved radiopharmaceutical [10]

Role of Methyl Iodide as a Carrier Molecule for Iodine-131

Methyl iodide (CH3I), the carrier for 131I, provides critical chemical and physical properties enabling effective radioisotope delivery:

Chemical Properties:

  • Volatility: Boiling point of 42.4°C allows facile purification via distillation and atmospheric dispersion studies [4] [7].
  • Electrophilicity: The carbon-iodine bond is highly polarized, facilitating nucleophilic substitution (SN2 reactions). This permits rapid alkylation of biomolecules or integration into organic complexes [4].
  • Natural occurrence: Biogenic CH3I is produced by marine phytoplankton (≈214,000 tons/year), rice paddies, and fungi, though synthetic routes dominate radiopharmaceutical production [4] [7].

Synthetic Utility:Industrial synthesis typically employs:

  • Friedel-Crafts alkylation: Benzyl chloride + benzene → diphenylmethane (precursor) [2]
  • Methanol-hydriodic acid reaction: CH3OH + HI → CH3I + H2O [4]

For 131I labeling, neutron-irradiated tellurium undergoes dry distillation, with CH3131I synthesized in situ. Challenges include isotopic lability and radiolysis, necessitating dark storage stabilized by copper/silver wire [4] [10].

Environmental & Industrial Relevance:

  • Atmospheric CH3I concentrations range from 0.17–2.9 pptv over oceans, influenced by sea surface temperature and dissolved organic carbon [7].
  • Used as a gamma-emitting tracer in hydraulic fracturing to monitor fracture propagation and fluid injection profiles [3].

Table 2: Methyl Iodide in Environmental and Radiochemical Contexts

Property/ApplicationSignificanceData Source
Atmospheric ConcentrationMedian: 0.46 pptv (Antarctic) to 0.91 pptv (Norwegian Sea)Chinese Polar Expeditions [7]
Marine Emission FluxDominant global source (≈214,000 tons/year)Phytoplankton/macroalgae [4] [7]
Radiochemical StabilityDegrades to I2 under light; requires stabilizersSynthetic chemistry studies [4]
Industrial Tracer UseProfiles fracture networks in oil/gas reservoirsNuclear engineering literature [3]

Properties

Product Name

(131I)iodanylmethane

IUPAC Name

(131I)iodanylmethane

Molecular Formula

CH3I

Molecular Weight

145.941 g/mol

InChI

InChI=1S/CH3I/c1-2/h1H3/i2+4

InChI Key

INQOMBQAUSQDDS-XKBLRHCCSA-N

Canonical SMILES

CI

Isomeric SMILES

C[131I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.